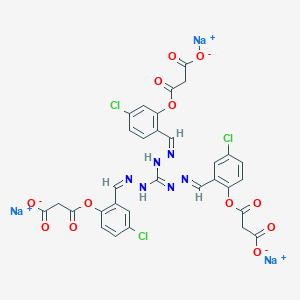
Sodium 3-(2-((Z)-(2-((E)-((Z)-2-(2-(2-carboxylatoacetoxy)-4-chlorobenzylidene)hydrazinyl)((E)-(2-(2-carboxylatoacetoxy)-5-chlorobenzylidene)hydrazono)methyl)hydrazono)methyl)-4-chlorophenoxy)-3-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 3-(2-((Z)-(2-((E)-((Z)-2-(2-(2-carboxylatoacetoxy)-4-chlorobenzylidene)hydrazinyl)((E)-(2-(2-carboxylatoacetoxy)-5-chlorobenzylidene)hydrazono)methyl)hydrazono)methyl)-4-chlorophenoxy)-3-oxopropanoate is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including carboxylate, chlorobenzylidene, and hydrazono groups, which contribute to its unique chemical properties and reactivity.
準備方法
The synthesis of Sodium 3-(2-((Z)-(2-((E)-((Z)-2-(2-(2-carboxylatoacetoxy)-4-chlorobenzylidene)hydrazinyl)((E)-(2-(2-carboxylatoacetoxy)-5-chlorobenzylidene)hydrazono)methyl)hydrazono)methyl)-4-chlorophenoxy)-3-oxopropanoate involves several steps. The synthetic route typically starts with the preparation of the chlorobenzylidene hydrazine intermediates, followed by the introduction of the carboxylatoacetoxy groups. The final step involves the formation of the sodium salt. Reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yields and purity .
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: The presence of multiple double bonds and hydrazono groups makes it susceptible to oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, targeting the hydrazono groups.
Substitution: The chlorobenzylidene groups can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms under appropriate conditions. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts.
科学的研究の応用
Sodium 3-(2-((Z)-(2-((E)-((Z)-2-(2-(2-carboxylatoacetoxy)-4-chlorobenzylidene)hydrazinyl)((E)-(2-(2-carboxylatoacetoxy)-5-chlorobenzylidene)hydrazono)methyl)hydrazono)methyl)-4-chlorophenoxy)-3-oxopropanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of Sodium 3-(2-((Z)-(2-((E)-((Z)-2-(2-(2-carboxylatoacetoxy)-4-chlorobenzylidene)hydrazinyl)((E)-(2-(2-carboxylatoacetoxy)-5-chlorobenzylidene)hydrazono)methyl)hydrazono)methyl)-4-chlorophenoxy)-3-oxopropanoate involves its interaction with specific molecular targets. The compound’s hydrazono groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The carboxylatoacetoxy groups may also play a role in binding to metal ions or other biomolecules, influencing various biochemical pathways .
類似化合物との比較
Compared to other similar compounds, Sodium 3-(2-((Z)-(2-((E)-((Z)-2-(2-(2-carboxylatoacetoxy)-4-chlorobenzylidene)hydrazinyl)((E)-(2-(2-carboxylatoacetoxy)-5-chlorobenzylidene)hydrazono)methyl)hydrazono)methyl)-4-chlorophenoxy)-3-oxopropanoate stands out due to its unique combination of functional groups. Similar compounds include:
特性
分子式 |
C31H20Cl3N6Na3O12 |
|---|---|
分子量 |
843.8 g/mol |
IUPAC名 |
trisodium;3-[2-[(Z)-[[(E)-N-[(Z)-[2-(2-carboxylatoacetyl)oxy-4-chlorophenyl]methylideneamino]-N'-[(E)-[2-(2-carboxylatoacetyl)oxy-5-chlorophenyl]methylideneamino]carbamimidoyl]hydrazinylidene]methyl]-4-chlorophenoxy]-3-oxopropanoate |
InChI |
InChI=1S/C31H23Cl3N6O12.3Na/c32-19-3-5-22(50-28(47)10-25(41)42)17(7-19)14-36-39-31(38-35-13-16-1-2-21(34)9-24(16)52-30(49)12-27(45)46)40-37-15-18-8-20(33)4-6-23(18)51-29(48)11-26(43)44;;;/h1-9,13-15H,10-12H2,(H,41,42)(H,43,44)(H,45,46)(H2,38,39,40);;;/q;3*+1/p-3/b35-13-,36-14-,37-15+;;; |
InChIキー |
LPSWBWUBBRGWLU-NOYNZEMNSA-K |
異性体SMILES |
C1=CC(=C(C=C1Cl)OC(=O)CC(=O)[O-])/C=N\N/C(=N\N=C\C2=C(C=CC(=C2)Cl)OC(=O)CC(=O)[O-])/N/N=C\C3=C(C=CC(=C3)Cl)OC(=O)CC(=O)[O-].[Na+].[Na+].[Na+] |
正規SMILES |
C1=CC(=C(C=C1Cl)OC(=O)CC(=O)[O-])C=NNC(=NN=CC2=C(C=CC(=C2)Cl)OC(=O)CC(=O)[O-])NN=CC3=C(C=CC(=C3)Cl)OC(=O)CC(=O)[O-].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


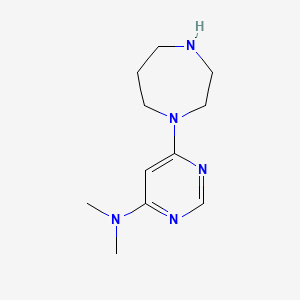
![Rel-(1S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B15279240.png)
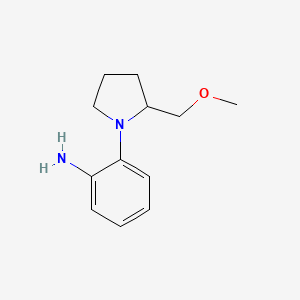
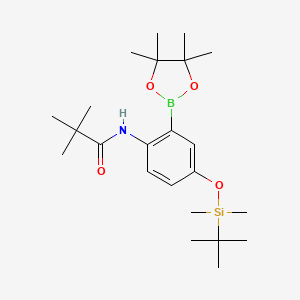
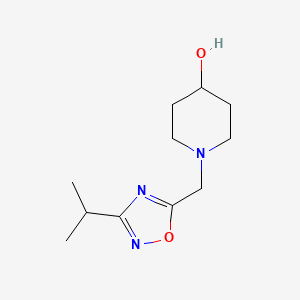

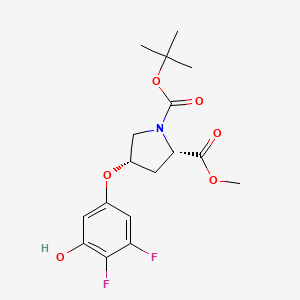
![1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile](/img/structure/B15279274.png)
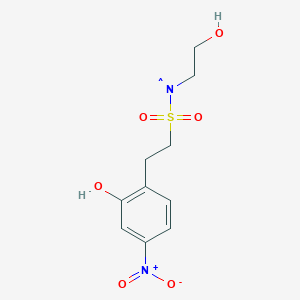
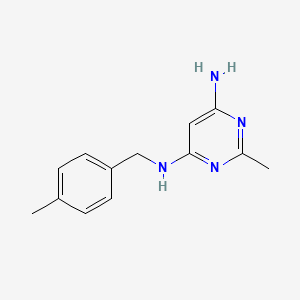
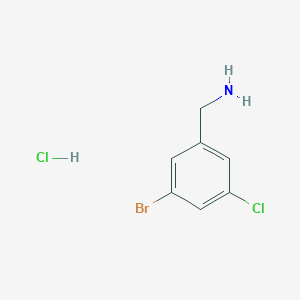
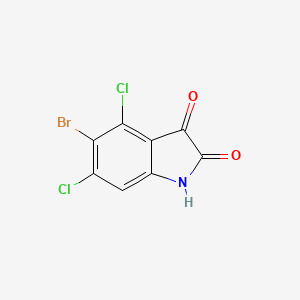
![N-(6-aminoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B15279307.png)

